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Toxin II (anemonia sulcata) - 60748-45-0

Toxin II (anemonia sulcata)

Catalog Number: EVT-3163566
CAS Number: 60748-45-0
Molecular Formula: C213H329N63O61S6
Molecular Weight: 4941 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent NaV channel activator (IC50 = 10-100 nM). Selectively enhances sodium currents in A-fibre-related DRG cells. Algesic and pruritic effects in vivo.

Source and Classification

Toxin II is obtained from the tentacles of Anemonia sulcata, a species of sea anemone found in Mediterranean waters. It is classified as a neurotoxin, specifically a type of peptide toxin that typically consists of 46 to 49 amino acid residues. This toxin is cross-linked by three disulfide bridges, which are critical for maintaining its structural integrity and biological function. The classification of this toxin falls under the broader category of marine toxins, which includes various other compounds derived from cnidarians.

Synthesis Analysis

The synthesis of Toxin II involves both natural extraction methods and chemical modifications.

  1. Natural Extraction: The primary method for obtaining Toxin II involves isolating it from the Anemonia sulcata through processes such as homogenization of the tissue followed by purification techniques like chromatography.
  2. Chemical Modification: Researchers have explored chemical modifications to enhance the properties of Toxin II. For instance, studies have reported the synthesis of phosphorescent derivatives of Toxin II, which involve attaching fluorescent labels to the toxin without significantly altering its biological activity. These modifications are essential for studying the toxin's interactions in biological systems and for potential therapeutic applications .
Molecular Structure Analysis

The molecular structure of Toxin II is characterized by a specific arrangement of amino acids that form a compact structure stabilized by disulfide bonds.

  • Amino Acid Composition: Toxin II consists predominantly of hydrophobic and charged residues, contributing to its interaction with lipid membranes and ion channels.
  • Disulfide Bridges: The three disulfide bridges (between residues 4–46, 6–36, and 29–47) are crucial for maintaining the structural stability necessary for its function as a neurotoxin.
  • Structural Studies: X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate the three-dimensional structure, revealing how specific residues contribute to its binding affinity to sodium channels .
Chemical Reactions Analysis

Toxin II participates in various biochemical reactions primarily involving ion channels:

  • Ion Channel Interaction: The primary reaction involves binding to voltage-gated sodium channels, where it alters channel permeability and affects action potential propagation in neurons.
  • Chemical Modifications: The introduction of fluorescent labels or other chemical groups can modify the reactivity and interaction profile of Toxin II without compromising its core functionality. Such modifications enable detailed studies on binding kinetics and interaction mechanisms .
Mechanism of Action

The mechanism by which Toxin II exerts its effects involves several key steps:

  1. Binding to Sodium Channels: Toxin II binds specifically to voltage-gated sodium channels on neuronal membranes, inhibiting their normal function.
  2. Disruption of Ion Flow: By binding to these channels, Toxin II prevents sodium ions from entering the cell, leading to depolarization failure and disruption of action potentials.
  3. Selectivity: Research indicates that Toxin II exhibits varying selectivity between different types of sodium channels (neuronal vs. cardiac), which is attributed to specific amino acid interactions at critical binding sites .
Physical and Chemical Properties Analysis

Toxin II possesses distinct physical and chemical properties that define its behavior in biological systems:

  • Molecular Weight: Approximately 5 kDa, typical for peptide toxins.
  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions but can be susceptible to reduction under strong reducing agents.
  • pH Stability: Active within a physiological pH range but may denature outside this range .
Applications

Toxin II from Anemonia sulcata has several scientific applications:

  1. Pharmacological Research: Its ability to modulate ion channels makes it a valuable tool for studying channelopathies and developing new drugs targeting similar pathways.
  2. Biochemical Tools: Modified versions of Toxin II with fluorescent tags are used in imaging studies to visualize ion channel dynamics in live cells.
  3. Antimicrobial Activity: Recent studies have indicated potential antimicrobial properties, suggesting applications beyond neuropharmacology .
Introduction to Toxin II in Neurobiological Research

Historical Context of Sea Anemone Toxins in Ion Channel Studies

Sea anemone neurotoxins emerged as pivotal molecular tools in the 1970s when researchers isolated Anemonia sulcata Toxin II (ATX-II) alongside related polypeptides (ATX-I, ATX-III) from Mediterranean snakelocks anemones. Beress and colleagues first purified these toxins in 1975, demonstrating their paralytic effects on crustaceans and cardiotoxicity in mammals [3] [9]. Unlike tetrodotoxin (which blocks Na+ conductance), ATX-II uniquely slows voltage-gated sodium channel (NaV) inactivation, prolonging action potentials [4] [6]. This mechanism was elucidated through seminal voltage-clamp experiments on myelinated nerve fibers (1976–1984), revealing ATX-II’s capacity to induce persistent Na+ currents without altering activation kinetics or steady-state potassium conductance [4] [6]. By the 1980s, ATX-II became a standardized probe for studying NaV inactivation gating mechanisms and their pathophysiological correlates, including cardiac arrhythmias and myotonia [3] [6].

YearDiscoveryExperimental ModelReference
1975Purification of ATX-I, II, III from A. sulcataCrab (Carcinus maenas)Beress et al.
1976Demonstration of delayed NaV inactivationFrog myelinated nerveBergman et al.
1980ATX-II-induced prolongation of cardiac action potentialsEmbryonic chicken heart cellsRomey et al.
1984Characterization of persistent Na+ currents in ventricular myocytesGuinea pig/bovine myocytes [4]
2012ATX-II enhancement of resurgent Na+ currentsHuman dorsal root ganglia [5]

Role of Toxin II in Voltage-Gated Sodium Channel (NaV) Research

ATX-II’s primary mechanism involves binding to neurotoxin receptor site 3 on NaV α-subunits, competitively inhibiting fast inactivation by impeding the movement of the domain III-IV linker ("inactivation gate") [2] [9]. This binding stabilizes the open state of NaV channels, leading to:

  • Persistent Na+ influx: Sustained depolarization during action potentials [4]
  • Resurgent currents: Enhanced NaV reopening upon repolarization in sensory neurons [5]
  • Altered channel gating: Hyperpolarizing shifts in voltage dependence of activation/inactivation [5]

Mutagenesis studies identify Arg-14 in ATX-II’s structure as critical for binding to NaV1.2, with additional residues (Val-2, Leu-5, Asn-16, Leu-18, Ile-41) forming the bioactive surface [2]. ATX-II exhibits subtype selectivity, with highest affinity for NaV1.1, 1.2, and 1.6 (EC50 ≈7 nM in HEK293 cells), and lower efficacy toward cardiac NaV1.5 [9] [5]. Its effects are A-fiber selective in dorsal root ganglia (DRG), where β4-subunit expression enables resurgent currents (unlike C-fibers) [5]. This specificity makes ATX-II invaluable for modeling inherited pain disorders like paroxysmal extreme pain disorder (PEPD), which involves similar NaV inactivation defects [5].

Table 2: ATX-II Effects on Sodium Channel Subtypes

NaV SubtypeTissue LocalizationATX-II EffectPhysiological Consequence
NaV1.1Central neuronsPersistent current enhancement (EC50 7 nM)Neuronal hyperexcitability
NaV1.2Peripheral A-fibersResurgent current amplificationPain/itch sensation
NaV1.5Cardiac myocytesAction potential prolongation (>40 nM)Arrhythmia, positive inotropy
NaV1.6Nodes of RanvierDelayed inactivation (KD 76 ± 6 nM)Impaired repolarization
NaV1.7Nociceptive neuronsMinimal effect in small DRGsLimited C-fiber activation

Taxonomic and Ecological Significance of Anemonia sulcata as a Toxin Source

Anemonia sulcata (Mediterranean snakelocks anemone; synonym A. viridis) belongs to the family Actiniidae (order Actiniaria, class Hexacorallia) [8] [9]. This species exhibits two ecotypes:

  • Shallow-water morphotype (<5 m depth): Smaller basal disk (≤5 cm), 142–148 tentacles
  • Deep-water morphotype (5–25 m depth): Larger disk (≤15 cm), 192–348 tentacles [8]

ATX-II is synthesized in nematocysts (stinging organelles) concentrated in tentacles and acrorhagi (specialized defensive structures) [8] [10]. Venom compartmentalization serves distinct ecological functions: tentacle toxins immobilize prey (crustaceans, small fish), while acrorhagial toxins deter competitors via intraspecific aggression [8] [10]. Transcriptomic analyses reveal tissue-specific toxin expression, with ATX-II precursors sharing structural motifs (signal peptide, proregion) with type III toxins like Av7 [10]. Notably, A. sulcata employs ATX-II in allelopathic interactions, using acrorhagi to deliver necrotizing stings to genetically dissimilar anemones [8]. Despite its toxicity, this species is harvested as a traditional food ("ortiguillas de mar") in Andalusia, where it is battered and fried to denature toxins [8].

The species’ dioecious reproduction (with year-round spawning peaks in March–May) enables sustainable toxin harvesting. However, regional fisheries regulations enforce minimum size limits (basal disk >22.5 mm; weight >20 g) to protect juvenile anemones [8].

Properties

CAS Number

60748-45-0

Product Name

Toxin II (anemonia sulcata)

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C213H329N63O61S6

Molecular Weight

4941 g/mol

InChI

InChI=1S/C213H329N63O61S6/c1-20-106(14)169(204(328)233-85-160(289)240-132(68-113-78-227-121-44-27-24-41-118(113)121)187(311)262-147(96-341)199(323)264-145(94-339)196(320)245-125(47-30-33-57-215)181(305)247-127(212(336)337)54-55-154(218)283)269-209(333)173(111(19)282)272-203(327)151-51-37-61-274(151)164(293)87-234-176(300)134(70-115-80-223-99-236-115)250-182(306)126(48-31-34-58-216)243-180(304)124(46-29-32-56-214)244-195(319)144(93-338)263-190(314)137(73-156(220)285)252-189(313)135(71-116-81-224-100-237-116)251-186(310)131(67-112-77-226-120-43-26-23-40-117(112)120)239-158(287)84-231-179(303)141(90-278)259-201(325)152-52-38-62-275(152)210(334)149(98-343)242-161(290)82-229-174(298)109(17)238-183(307)128(64-101(4)5)248-188(312)133(69-114-79-228-122-45-28-25-42-119(114)122)256-206(330)171(108(16)22-3)270-207(331)170(107(15)21-2)267-162(291)86-232-178(302)140(89-277)257-184(308)130(66-103(8)9)255-208(332)172(110(18)281)271-192(316)136(72-155(219)284)241-159(288)83-230-175(299)123(49-35-59-225-213(221)222)246-205(329)167(104(10)11)268-194(318)143(92-280)260-200(324)150-50-36-60-273(150)163(292)88-235-177(301)138(74-165(294)295)253-193(317)142(91-279)258-191(315)139(75-166(296)297)254-197(321)146(95-340)261-185(309)129(65-102(6)7)249-198(322)148(97-342)265-202(326)153-53-39-63-276(153)211(335)168(105(12)13)266-157(286)76-217/h23-28,40-45,77-81,99-111,123-153,167-173,226-228,277-282,338-343H,20-22,29-39,46-76,82-98,214-217H2,1-19H3,(H2,218,283)(H2,219,284)(H2,220,285)(H,223,236)(H,224,237)(H,229,298)(H,230,299)(H,231,303)(H,232,302)(H,233,328)(H,234,300)(H,235,301)(H,238,307)(H,239,287)(H,240,289)(H,241,288)(H,242,290)(H,243,304)(H,244,319)(H,245,320)(H,246,329)(H,247,305)(H,248,312)(H,249,322)(H,250,306)(H,251,310)(H,252,313)(H,253,317)(H,254,321)(H,255,332)(H,256,330)(H,257,308)(H,258,315)(H,259,325)(H,260,324)(H,261,309)(H,262,311)(H,263,314)(H,264,323)(H,265,326)(H,266,286)(H,267,291)(H,268,318)(H,269,333)(H,270,331)(H,271,316)(H,272,327)(H,294,295)(H,296,297)(H,336,337)(H4,221,222,225)/t106-,107-,108-,109-,110+,111+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,167-,168-,169-,170-,171-,172-,173-/m0/s1

InChI Key

CDLBKYQRFZOSNC-YZYMASRJSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NCC(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NCC(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CN=CN7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN

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